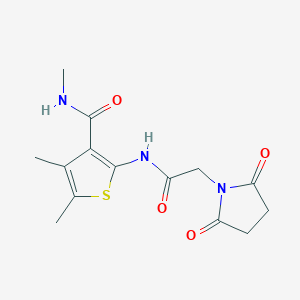
2-(2-(2,5-二氧代吡咯烷-1-基)乙酰胺基)-N,4,5-三甲基噻吩-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, an acetamido group, and a thiophene ring
科学研究应用
2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticonvulsant and antinociceptive agent, interacting with voltage-gated sodium channels and calcium channels.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
作用机制
Target of Action
The primary target of this compound is the Excitatory Amino Acid Transporter 2 (EAAT2) . EAAT2 is a glutamate transporter primarily found in astrocytes, and it plays a crucial role in maintaining the extracellular glutamate concentrations in the central nervous system .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of EAAT2 . It enhances the uptake of glutamate, thereby reducing the extracellular concentrations of glutamate . This modulation is stereoselective, indicating that the compound interacts with specific sites on the EAAT2 protein .
Biochemical Pathways
By enhancing the uptake of glutamate, the compound indirectly influences the glutamatergic signaling pathway . Reduced extracellular glutamate concentrations can decrease the activation of glutamate receptors, thereby modulating neuronal excitability .
Pharmacokinetics
The compound exhibits favorable drug-like properties, including high metabolic stability on human liver microsomes . It shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest good bioavailability and a low potential for drug-drug interactions .
Result of Action
The compound’s action results in potent antiseizure activity across in vivo mouse seizure models . It also shows activity in pain models, proving effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps. One common method includes the coupling of intermediate compounds using carbonyldiimidazole (CDI) as a coupling reagent in dry dimethylformamide (DMF) as a solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required purity standards for industrial applications.
化学反应分析
Types of Reactions
2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives. Substitution reactions can lead to various acetamido derivatives depending on the nucleophile employed.
相似化合物的比较
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)propanamides: These compounds share the pyrrolidinone ring and have shown similar anticonvulsant activities.
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound also interacts with voltage-gated sodium channels and has been studied for its analgesic properties.
Uniqueness
What sets 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide apart is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and interact with multiple molecular targets. This versatility makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-7-8(2)22-14(12(7)13(21)15-3)16-9(18)6-17-10(19)4-5-11(17)20/h4-6H2,1-3H3,(H,15,21)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEXWEZTTWHWBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)CN2C(=O)CCC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)
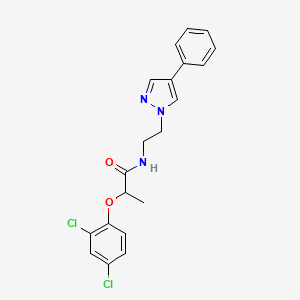


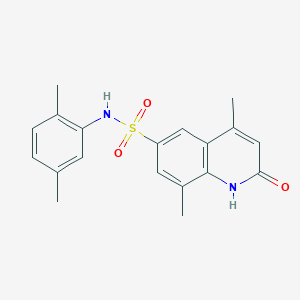
![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)
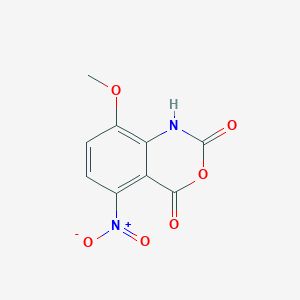
![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)

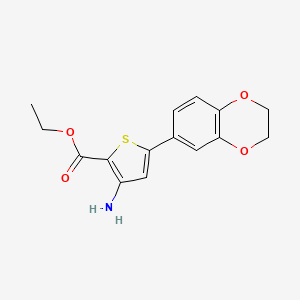

![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)
![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)
